![molecular formula C36H38N2O10 B14096151 (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester](/img/structure/B14096151.png)
(1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester
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Overview
Description
(1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[321]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as the phenylmethyl and ester groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R,5S,8S)-6-Formyl-4-isopropyl-1,7-dimethylbicyclo[3.2.1]oct-6-ene-8-carboxylic acid
- (1R,7S)-4-Methylenebicyclo[5.1.0]oct-2-ene
- (1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
Uniqueness
What sets (1R,5R,6R,7S)-rel-4-Oxo-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylicacid6,7-dimethylester apart from similar compounds is its specific functional groups and stereochemistry. These features confer unique chemical reactivity and biological activity, making it a compound of particular interest in various fields of research.
Properties
Molecular Formula |
C36H38N2O10 |
---|---|
Molecular Weight |
658.7 g/mol |
IUPAC Name |
dimethyl 8-benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylate |
InChI |
InChI=1S/2C18H19NO5/c2*1-23-17(21)14-12-8-9-13(20)16(15(14)18(22)24-2)19(12)10-11-6-4-3-5-7-11/h2*3-9,12,14-16H,10H2,1-2H3 |
InChI Key |
XJLVVXLRQMISCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3.COC(=O)C1C2C=CC(=O)C(C1C(=O)OC)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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